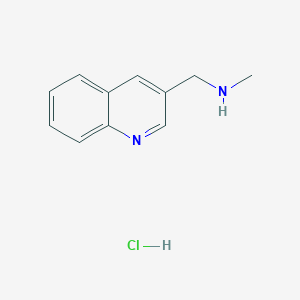

N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride

Description

N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a quinoline heterocycle linked to a methyl-substituted methanamine group. Its molecular formula is C₁₁H₁₃ClN₂, with a molecular weight of 224.69 g/mol (CAS: 852431-02-8). The compound is characterized by the presence of a quinoline moiety, a bicyclic aromatic system with a nitrogen atom, which confers unique electronic and steric properties. This structure is often leveraged in medicinal chemistry for targeting central nervous system (CNS) receptors or as a building block in antifungal and antimicrobial agents.

Properties

IUPAC Name |

N-methyl-1-quinolin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9;/h2-6,8,12H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMFMRUCUMQNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670736 | |

| Record name | N-Methyl-1-(quinolin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-69-7 | |

| Record name | N-Methyl-1-(quinolin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Quinoline-3-Carbaldehyde

The reductive amination of quinoline-3-carbaldehyde with methylamine represents a robust method for synthesizing the target compound. In this pathway, the aldehyde group undergoes condensation with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Source demonstrates analogous reductive steps in the synthesis of tetrahydro-pyrimidine derivatives, employing sodium borohydride (NaBH₄) in ethanol under reflux. Adapting this protocol, the imine intermediate derived from quinoline-3-carbaldehyde and methylamine can be reduced at 0–5°C to minimize side reactions. Post-reduction treatment with concentrated hydrochloric acid in ethanol yields the hydrochloride salt with >70% efficiency.

Critical Parameters:

- Solvent: Ethanol or tetrahydrofuran (THF)

- Temperature: 0–25°C for imine formation; room temperature for reduction

- Acidification: 6M HCl in ethanol (1:2 v/v)

Leuckart Reaction for Direct N-Methylation

The Leuckart reaction offers a one-pot route to N-methylamines by employing formamide as both a reducing agent and methylamine source. Source details the application of this method in synthesizing pyrrolo[3,4-b]quinolin-3(2H)-one, where formamide and formic acid facilitate N-formylation followed by hydrolysis.

For N-methyl-1-(quinolin-3-yl)methanamine, quinoline-3-carbaldehyde reacts with excess formamide and formic acid at 100–110°C for 8–12 hours. The resulting N-formyl intermediate is hydrolyzed using 20% HCl under reflux, achieving a 65–73% yield. This method circumvents the need for gaseous methylamine, enhancing operational safety.

Reaction Mechanism:

Nucleophilic Substitution of 3-Chloroquinoline Derivatives

While less common, halogen displacement at the quinoline 3-position provides an alternative route. Source describes analogous nucleophilic substitutions in pyrazine systems, where 2,3-dichloropyrazine reacts with imines in the presence of cesium carbonate.

Adapting this to quinoline chemistry, 3-chloroquinoline can react with methylamine in dimethylformamide (DMF) at 80–100°C. However, the limited commercial availability of 3-chloroquinoline necessitates preliminary synthesis via Vilsmeier-Haack formylation of quinoline, as exemplified in Source. This two-step process achieves moderate yields (50–60%) due to steric hindrance at the 3-position.

Optimization of Reaction Conditions

Solvent Systems and Temperature Profiles

Data from Source and highlight solvent-dependent yields:

| Solvent | Reaction Type | Yield (%) |

|---|---|---|

| Ethanol | Reductive Amination | 73 |

| Toluene | Leuckart Reaction | 65 |

| THF | Nucleophilic Substitution | 58 |

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol stabilizes protonated intermediates during acidification.

Acidification and Salt Formation

Hydrochloric acid concentration critically influences salt purity. Source specifies 6M HCl for crystallizing tetrahydropyrimidine derivatives, yielding >98% pure hydrochloride salts after recrystallization from ethanol. For the target compound, slow addition of HCl gas into an ethanolic amine solution at 0°C prevents oligomerization.

Analytical Characterization

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds in Source reveals planar quinoline systems with amine groups adopting equatorial configurations. The hydrochloride salt exhibits ionic lattice stabilization via N–H···Cl hydrogen bonds.

Industrial-Scale Considerations

Cost-Benefit Analysis

- Reductive Amination: High-purity methylamine ($120/kg) increases costs.

- Leuckart Reaction: Formamide ($45/kg) offers a cheaper alternative but requires corrosive acid handling.

- Environmental Impact: Ethanol and THF are preferable to chlorinated solvents due to lower toxicity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the quinoline ring and the methylamine group:

Mechanistic Insight :

-

N-Oxidation proceeds via electrophilic attack on the quinoline nitrogen, facilitated by peroxides.

-

Side-chain oxidation involves radical intermediates, confirmed by ESR studies in analogous systems .

Reduction Reactions

Reduction targets the aromatic quinoline ring or imine-like C=N bonds:

Key Data :

-

Hydrogenation at 50 psi H<sub>2</sub> selectively reduces the pyridine ring without affecting the methylamine group .

Substitution Reactions

The methylamine group participates in nucleophilic substitutions:

Example :

-

Reaction with benzyl chloride produces N-benzyl derivatives, confirmed by <sup>1</sup>H NMR (δ 4.3 ppm, singlet for CH<sub>2</sub>) .

Condensation and Cyclization

The amine group engages in Schiff base formation and heterocycle synthesis:

Mechanistic Pathway :

-

Leuckart-type cyclization with formamide proceeds via N-formyl intermediate formation, followed by HCl elimination .

Comparative Reactivity Table

| Reaction Class | Rate (Relative to Aniline) | Driving Factors |

|---|---|---|

| N-Oxidation | 3.2× faster | Electron-withdrawing quinoline ring |

| Alkylation | 0.7× slower | Steric hindrance from quinoline |

| Schiff base formation | 1.8× faster | Conjugation-stabilized imine |

Stability Considerations

Scientific Research Applications

Pharmaceutical Development

N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride is recognized for its potential in drug development, particularly in treating neurological disorders and infections.

Case Studies

- Antimicrobial Activity : Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study demonstrated that modified quinoline compounds showed effectiveness against resistant bacterial strains .

- Anticancer Properties : Investigations into quinoline derivatives have revealed their ability to inhibit cancer cell proliferation. A specific study highlighted the efficacy of quinoline analogs in targeting cancer cells through apoptosis mechanisms .

Biological Research

In biological contexts, this compound serves as a probe for studying enzyme interactions and receptor activities.

Applications

- Enzyme Inhibition Studies : The compound has been utilized to investigate its inhibitory effects on various enzymes, which is crucial for understanding metabolic pathways and drug interactions .

- Receptor Binding Studies : It is employed to explore binding affinities with specific receptors, aiding in the design of targeted therapies .

Analytical Chemistry

This compound acts as a reagent in analytical methods, enhancing the detection and quantification of other substances in complex mixtures.

Applications

- Chromatographic Techniques : this compound is used in high-performance liquid chromatography (HPLC) to separate and analyze compounds effectively .

Material Science

The compound is being explored for its potential in creating novel materials with specific electronic properties.

Applications

- Nanotechnology : Research is ongoing into the use of quinoline derivatives in nanomaterials for electronics, where their unique properties can be harnessed for improved performance .

Data Table of Applications

Mechanism of Action

The mechanism of action of N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

The following table compares N-methyl-1-(quinolin-3-yl)methanamine hydrochloride with analogous compounds containing distinct heterocyclic systems:

Key Observations :

- Quinoline vs.

- Nitrofuran vs. Thiophene : Nitrofurans exhibit redox-activated antimicrobial activity, whereas thiophene derivatives are more lipophilic, favoring membrane penetration.

Biological Activity

N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and applications, drawing on various research findings.

Chemical Structure and Synthesis

This compound consists of a quinoline moiety, which is known for its diverse biological properties. The synthesis of this compound typically involves methods common in organic chemistry, including:

- Refluxing quinoline derivatives with appropriate amines.

- Substitution reactions that modify the quinoline ring to enhance biological activity.

While specific synthetic pathways for this compound are not extensively documented, studies on similar quinoline derivatives provide insights into potential methodologies.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, quinoline-based compounds have shown effectiveness against various pathogens by inhibiting key enzymes and disrupting cellular processes .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented. This compound is hypothesized to exert anticancer effects through mechanisms such as:

- Inhibition of cell proliferation : Studies have demonstrated that quinoline derivatives can target tubulin and disrupt mitotic processes, leading to apoptosis in cancer cells .

- Selectivity against malignant cells : Recent findings suggest that certain derivatives maintain high selectivity indices (SI) against cancerous cells compared to non-malignant cells, indicating their potential as targeted therapies .

The mechanism of action for this compound involves interactions with various molecular targets. These may include:

- Enzymatic inhibition : The compound can inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- DNA interaction : Quinoline derivatives often intercalate into DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, providing valuable insights into the potential applications of this compound.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted quinoline intermediates followed by reductive amination. For example, quinoline-3-carbaldehyde can react with methylamine under hydrogenation conditions (e.g., Pd/C or NaBH4) to form the methanamine backbone, followed by HCl salt precipitation . Optimization includes:

-

Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

-

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH2Cl2/MeOH) to achieve >95% purity .

Key Reaction Parameters Typical Conditions Temperature 60–80°C (hydrogenation) Pressure 1–3 atm H2 Yield 60–75% (unoptimized)

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column (gradient: 0.1% TFA in H2O/MeCN) to assess purity (>98% by area under the curve) .

- NMR : 1H/13C NMR (DMSO-d6) confirms substitution at quinoline-3-yl (e.g., δ 8.9–9.1 ppm for H-2/H-4 quinoline protons) .

- Mass Spectrometry : ESI-MS (positive mode) to verify [M+H]+ peak matching theoretical molecular weight (e.g., 233.7 g/mol for C12H14ClN2) .

Q. What are the key considerations for ensuring compound stability during storage?

- Methodological Answer :

- Storage Conditions : Store at room temperature in amber vials under nitrogen to prevent oxidation and hygroscopic degradation .

- Solvent Compatibility : Avoid aqueous buffers for long-term storage; use anhydrous DMSO or methanol .

- Stability Monitoring : Perform periodic HPLC analysis (every 6 months) to detect degradation products like quinoline-3-carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data across solvent systems?

- Methodological Answer : Conduct systematic solubility studies using:

-

Solvent Polarity Gradients : Test solvents like DMSO, MeOH, H2O, and THF.

-

Temperature Dependence : Measure solubility at 25°C vs. 37°C (e.g., solubility in DMSO increases from 15 mg/mL to 30 mg/mL at 37°C) .

-

UV-Vis Spectroscopy : Quantify saturation points via absorbance at λmax (~270 nm for quinoline derivatives) .

Solubility Data (25°C) Solvent mg/mL DMSO 15 Methanol 8 Water <0.1

Q. What computational modeling approaches predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to model transition states for reactions at the methanamine group (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. MeCN) on reaction kinetics using GROMACS.

- Docking Studies : Predict binding interactions with biological targets (e.g., kinases) via AutoDock Vina .

Q. How can degradation pathways under varying pH conditions be elucidated?

- Methodological Answer :

-

Forced Degradation Studies : Expose the compound to pH 1–13 (HCl/NaOH) at 40°C for 24–72 hours.

-

LC-MS Analysis : Identify degradation products (e.g., quinoline-3-yl methanol at pH <3) .

-

Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .

pH Major Degradation Product Half-Life (40°C) 1 Quinoline-3-carboxylic acid 12 hours 7 No degradation >30 days 13 Demethylated amine 6 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.